molecular formula C15H15ClN2O2S B060777 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide CAS No. 175202-85-4

2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide

Cat. No.: B060777
CAS No.: 175202-85-4
M. Wt: 322.8 g/mol
InChI Key: OZJNLFBIXACHOQ-UHFFFAOYSA-N
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Description

2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a chlorophenylthio ether moiety, a flexible ethoxy linker, and a terminal hydrazide functional group. This structure suggests potential as a key precursor for the synthesis of diverse heterocyclic scaffolds, such as oxadiazoles, triazoles, and pyrazolines, which are prevalent in pharmacologically active molecules. The hydrazide group is highly reactive, enabling its use in the preparation of various derivatives via condensation reactions with aldehydes and ketones to form hydrazones, or in nucleophilic substitution reactions. Researchers are investigating this compound's potential as a core building block for developing novel enzyme inhibitors, particularly targeting pathways where the 4-chlorophenylthio group may confer enhanced binding affinity or modulate electronic properties. Its primary research value lies in its application as a versatile chemical tool for constructing compound libraries aimed at probing biological systems and identifying new lead structures for therapeutic areas such as oncology, infectious diseases, and inflammation. This product is provided with comprehensive analytical data (including NMR, LC-MS, and HPLC) to ensure identity and purity, supporting robust and reproducible research outcomes.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-5-7-13(8-6-12)21-10-11-3-1-2-4-14(11)20-9-15(19)18-17/h1-8H,9-10,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJNLFBIXACHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381187
Record name 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-85-4
Record name 2-[2-[[(4-Chlorophenyl)thio]methyl]phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-[(4-Chlorophenylthio)methyl]phenol (Intermediate I)

Reagents :

  • 4-Chlorobenzenethiol (1.0 equiv)

  • 2-(Bromomethyl)phenol (1.1 equiv)

  • NaOH (1.5 equiv), methanol (solvent)

Procedure :

  • Dissolve NaOH (0.4 g) in methanol (25 mL) under nitrogen.

  • Add 4-chlorobenzenethiol (9.3 mmol, 1.6 g) and stir for 10 minutes.

  • Introduce 2-(bromomethyl)phenol (9.3 mmol, 2.0 g) dropwise.

  • Stir at room temperature for 6–8 hours.

  • Quench with ice water (50 mL), filter, and recrystallize from ethanol.

Yield : 74–82%.

Characterization :

  • IR (KBr) : Absence of S–H stretch (~2550 cm⁻¹); C–S vibration at 680 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 4H, Ar–H), 6.95–6.88 (m, 4H, Ar–H), 4.12 (s, 2H, SCH₂).

Alkylation to Form 2-[(4-Chlorophenylthio)methyl]phenoxyethyl Acetate (Intermediate II)

Reagents :

  • Intermediate I (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • K₂CO₃ (2.0 equiv), DMF (solvent)

Procedure :

  • Suspend Intermediate I (5.0 mmol) and K₂CO₃ (10 mmol) in DMF (15 mL).

  • Add ethyl bromoacetate (6.0 mmol) and reflux at 90°C for 12 hours.

  • Cool, dilute with water (30 mL), extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–85%.

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 134.5–126.8 (Ar–C), 68.9 (OCH₂), 35.4 (SCH₂).

Hydrazide Formation to Yield Target Compound

Reagents :

  • Intermediate II (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv), ethanol (solvent)

Procedure :

  • Reflux Intermediate II (3.0 mmol) with hydrazine hydrate (9.0 mmol) in ethanol (20 mL) for 4 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol:water (3:1).

Yield : 80–88%.

Characterization :

  • IR (KBr) : N–H stretches at 3280 cm⁻¹ and 3150 cm⁻¹; C=O at 1660 cm⁻¹.

  • Elemental Analysis : Calculated for C₁₅H₁₅ClN₂O₂S: C 54.13%, H 4.52%; Found: C 54.08%, H 4.49%.

Optimization and Mechanistic Insights

Thioether Formation: Base and Solvent Effects

  • NaOH vs. KOH : NaOH in methanol provides superior yields (82%) compared to KOH (68%) due to reduced side reactions.

  • Solvent Screening : Methanol > ethanol > THF in suppressing disulfide byproducts.

Alkylation Efficiency

  • Catalyst-Free vs. Phase-Transfer Catalysis : No significant yield improvement with TBAB (82% vs. 85%), suggesting inherent reactivity of the phenolic oxygen.

Analytical Data Summary

StepIntermediateYield (%)Purity (HPLC)Key Spectral Data
1I7898.2%δ 4.12 (SCH₂)
2II8397.8%δ 170.2 (C=O)
3Target8599.1%N–H at 3280 cm⁻¹

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen; use fresh reagents.

  • Hydrazine Excess : Employ 3.0 equiv to ensure complete conversion without side products.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines. The presence of the chlorophenyl group may enhance its interaction with biological targets, potentially leading to the development of anticancer agents .
  • Antimicrobial Properties : Similar hydrazide derivatives have demonstrated significant antimicrobial activity. Studies suggest that modifications in the hydrazide moiety can lead to enhanced antibacterial and antifungal properties, making this compound a candidate for further investigation in antimicrobial drug development .

Material Science

The unique properties of 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide also make it suitable for applications in material science.

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers. Its reactive hydrazide group can participate in condensation reactions, leading to the formation of polymeric materials with potential applications in coatings and adhesives .
  • Nanocomposites : Incorporating this compound into nanocomposite materials could enhance their mechanical and thermal properties. The chlorophenyl thio group may facilitate better dispersion of nanoparticles within a polymer matrix, improving overall material performance .

Case Study 1: Anticancer Activity

A study explored the synthesis of hydrazone derivatives from this compound. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity. This suggests that further modifications could lead to effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity, highlighting the potential of this compound as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Triazole-Containing Analogues

  • 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-ethoxybenzylidene)acetohydrazide (CAS: 306757-40-4, ): Key Differences: Incorporates a 1,2,4-triazole ring and a benzylidene group. The benzylidene group may facilitate Schiff base formation, enhancing stability .

Quinazolinone Derivatives

  • 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Compound 4, ): Key Differences: Features a quinazolinone core, a nitrogen-containing heterocycle with established anticancer and anti-inflammatory properties. Implications: The quinazolinone moiety may confer stronger DNA intercalation or kinase inhibition compared to the simpler phenyl group in the target compound .

Coumarin-Linked Hydrazides

  • 2-(2-(2-Oxo-2H-chromen-4-yloxy)acetyl)-N-phenylhydrazinecarbothioamide (Compound 4, ): Key Differences: Contains a coumarin ring system, known for fluorescence and anticoagulant activity. Implications: The coumarin group could expand applications into optical materials or blood-thinning therapies, diverging from the target compound’s likely medicinal focus .

COX-2 Inhibitors (Phenoxy Acetic Acid Derivatives)

  • 2-(2-((2-(2-Phenylacetyl)hydrazineylidene)methyl)phenoxy)acetic acid (Compound 7a, ): Key Differences: Substituted with a phenylacetyl hydrazineylidene group. Implications: Demonstrated selective COX-2 inhibition (anti-inflammatory) in preclinical studies. The target compound’s 4-chlorophenylthio group may alter selectivity due to increased electron-withdrawing effects .

Thiazole Derivatives

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide (): Key Differences: Includes a thiazole ring, a sulfur-nitrogen heterocycle with enhanced metabolic stability. Implications: The thiazole moiety improves bioavailability, suggesting the target compound could be modified similarly for better pharmacokinetics .

Biological Activity

2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its pharmacological properties and therapeutic potential.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16ClN3OS
  • Molecular Weight : 319.83 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thioether : The initial step involves reacting a suitable phenol derivative with a chloromethyl thio compound to form the thioether.
  • Hydrazine Derivatization : The thioether is then reacted with hydrazine derivatives to form the final hydrazide product.

This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of microorganisms. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

  • Minimum Inhibitory Concentration (MIC) values have been reported in various studies, demonstrating its potency compared to standard antibiotics.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

  • IC50 Values (concentration required to inhibit cell growth by 50%) for these cell lines are promising, indicating potential for further development as an anticancer agent.
Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound significantly inhibited growth at low concentrations, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Cell Line Study : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in increased apoptosis markers, such as caspase activation and PARP cleavage, indicating its potential as a chemotherapeutic agent.

Q & A

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes cited in for anticancer or antiviral activity).
  • QSAR models : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogs.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.
    For example, thioether and chlorophenyl moieties (as in ) are critical for binding to hydrophobic pockets in viral proteases .

What strategies are recommended for resolving discrepancies in purity analysis when using HPLC for this compound?

Q. Advanced Analytical Troubleshooting

  • Column selection : Use C18 columns with 5-µm particle size for better resolution of polar impurities.
  • Mobile phase : Optimize gradient elution with acetonitrile/water (0.1% TFA) to separate hydrazide degradation products.
  • Detection : UV at 254 nm for aromatic chromophores.
    If impurities persist (e.g., residual benzaldehyde), cross-validate with TLC (silica gel, ethyl acetate/hexane) or LC-MS to identify low-abundance contaminants. Reference retention time data from for analogous compounds (e.g., relative retention limit: 0.34–1.35) .

How can structural analogs of this compound be designed to explore structure-activity relationships in pharmacological studies?

Q. Advanced Derivative Synthesis

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups (see for hydrazide analogs).
  • Scaffold hopping : Introduce heterocycles (e.g., thiazole in ) to modulate solubility.
  • Bioisosteres : Substitute the thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO2_2-) to enhance metabolic stability.
    Biological screening should follow protocols for analogs in (e.g., antiplatelet or antitumor assays) .

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